
2-(1-Methylpiperidin-2-yl)propan-2-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylpiperidin-2-yl)propan-2-ol hydrochloride is a chemical compound with the CAS Number: 2243507-83-5 . It is a powder at room temperature and has a molecular weight of 193.72 . It is stored at room temperature .
Synthesis Analysis
Piperidines, which include 2-(1-Methylpiperidin-2-yl)propan-2-ol hydrochloride, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidines involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The Inchi Code for 2-(1-Methylpiperidin-2-yl)propan-2-ol hydrochloride is 1S/C9H19NO.ClH/c1-9(2,11)8-6-4-5-7-10(8)3;/h8,11H,4-7H2,1-3H3;1H .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 2-(1-Methylpiperidin-2-yl)propan-2-ol hydrochloride, is an important task of modern organic chemistry . The synthesis involves specific methods and functionalization .Physical And Chemical Properties Analysis
2-(1-Methylpiperidin-2-yl)propan-2-ol hydrochloride is a powder at room temperature . It has a molecular weight of 193.72 .Applications De Recherche Scientifique
Synthesis and Derivatization
- Synthesis Techniques : A study by Czeskis (1998) described the synthesis of a 3-[14C]-isotopomer of a compound related to 2-(1-Methylpiperidin-2-yl)propan-2-ol; hydrochloride, highlighting the multi-step synthesis process and radiochemical yield from (L)-serine-[3-14C] (Czeskis, 1998).
Analytical Methodologies
- HPTLC Method for Analysis : Patel et al. (2012) developed a High-Performance Thin Layer Chromatography (HPTLC) method for the simultaneous analysis of Tolperisone Hydrochloride and Etodolac in combined fixed-dose oral solid formulation, demonstrating the importance of analytical techniques in drug analysis (Patel, Patel, Patel, & Badmanaban, 2012).
Electrochemical Behavior
- Transition Metal Complexes : Görgülü et al. (2009) explored the synthesis of transition metal complexes with nitrogen heterocyclic sulphur donor ligand, providing insights into the electrochemical behavior of related compounds (Görgülü, Çelikkan, & Arslana, 2009).
Kinetic Modeling
- Positron Emission Tomography Tracer : Koeppe et al. (1999) investigated kinetic modeling of N-[11C]Methylpiperidin-4-yl propionate, a tracer for positron emission tomography (PET), emphasizing its use in measuring acetylcholinesterase activity in the human brain (Koeppe, Frey, Snyder, Meyer, Kilbourn, & Kuhl, 1999).
Catalytic Applications
- Transfer Hydrogenation : Aydemir et al. (2014) discussed the catalytic use of Ru(II)–phosphinite compounds in transfer hydrogenation, including the synthesis of 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol (Aydemir, Rafikova, Kystaubayeva, Paşa, Meriç, Ocak, Zazybin, Temel, Gürbüz, & Özdemir, 2014).
Pharmacological Studies
- Nuclear and Cytosolic Protein Accumulation : Dietrich et al. (2008) examined propiverine-induced accumulation of nuclear and cytosolic protein in rat kidneys, contributing to understanding the pharmacological impact of related substances (Dietrich, Heussner, O'brien, Gramatté, Runkel, Rumpf, & Day, 2008).
Antioxidant Properties
- Synthesis of Antioxidants : Yao Xing-sheng (2007) highlighted the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant, illustrating the potential of related compounds in antioxidant applications (Yao Xing-sheng, 2007).
Neurological Research
- NMDA Antagonist Analogue : Butler et al. (1998) synthesized a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist, demonstrating the compound's utility in neurological research (Butler, Blake, Bordner, Butler, Chenard, Collins, Decosta, Ducat, Eisenhard, Menniti, Pagnozzi, Sands, Segelstein, Volberg, White, & Zhao, 1998).
Mécanisme D'action
Orientations Futures
The future directions for 2-(1-Methylpiperidin-2-yl)propan-2-ol hydrochloride could involve further exploration of its potential uses in the pharmaceutical industry, given the significant role of piperidine derivatives in drug design . Additionally, the development of more efficient synthesis methods could also be a focus .
Propriétés
IUPAC Name |
2-(1-methylpiperidin-2-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,11)8-6-4-5-7-10(8)3;/h8,11H,4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPAFIIAYJXCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCCN1C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


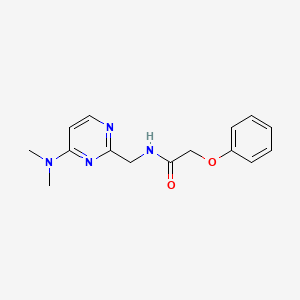
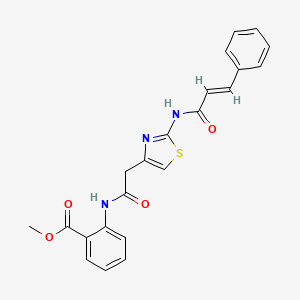


![Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2876125.png)
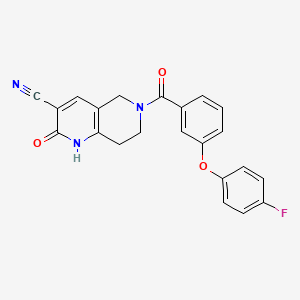
![4-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2876129.png)
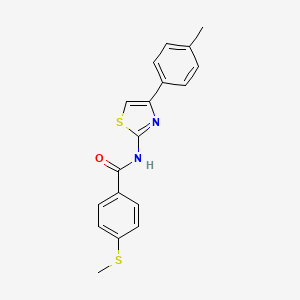

![ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2876134.png)
![(Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propylprop-2-enamide](/img/structure/B2876137.png)
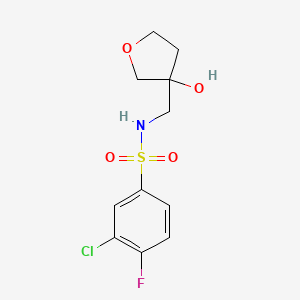
![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876140.png)